1-[(4-Methoxyphenyl)methyl]-2-propyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
1-[(4-Methoxyphenyl)methyl]-2-propyl-1,2,3,4-tetrahydroisoquinoline is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a propyl chain, and a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxyphenyl)methyl]-2-propyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methoxyphenyl)methyl]-2-propyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-2-propyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses .
Comparison with Similar Compounds
- 1-[(4-Methoxyphenyl)methyl]-2-methyl-1-propanol
- 1-(4-Methoxyphenyl)-2-methyl-1-propanol
- (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole
Uniqueness: 1-[(4-Methoxyphenyl)methyl]-2-propyl-1,2,3,4-tetrahydroisoquinoline stands out due to its tetrahydroisoquinoline core, which imparts unique chemical properties and potential biological activities. Its structural complexity and functional group diversity make it a valuable compound for various applications .
Properties
CAS No. |
61367-91-7 |
---|---|
Molecular Formula |
C20H25NO |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-2-propyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C20H25NO/c1-3-13-21-14-12-17-6-4-5-7-19(17)20(21)15-16-8-10-18(22-2)11-9-16/h4-11,20H,3,12-15H2,1-2H3 |
InChI Key |
WFDXKHLQMUQGDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC2=CC=CC=C2C1CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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